- Trichloromethyl chloroformatee-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-3,
Cas no 931-53-3 (CYCLOHEXYL ISOCYANIDE)

CYCLOHEXYL ISOCYANIDE structure
商品名:CYCLOHEXYL ISOCYANIDE
CYCLOHEXYL ISOCYANIDE 化学的及び物理的性質
名前と識別子
-
- CYCLOHEXYL ISOCYANIDE
- Cyclohexane, isocyano-
- Cyclohexaneisonitrile
- BIO-FARMA BF001328
- ISOCYANOCYCLOHEXANE
- HANSA ISN-0519
- CYCLOHEXYL ISONITRILE
- Cyclohexyl #niso-cyanide
- Cyclohexyl isocyanide (6CI, 7CI, 8CI)
- Isocyanocyclohexane (ACI)
- 1-Cyclohexyl isonitrile
- MFCD00003839
- EN300-254313
- SCHEMBL243870
- 3-Isocyano-cyclohexane
- Isocyano-cyclohexane
- AKOS001476742
- Q27102739
- D89407
- GEO-00871
- CYI
- A904753
- NSC-60128
- NSC60128
- N-Cyclohexylisocyanide
- EINECS 213-238-7
- LS-13296
- (Z)-2-(2-Tritylaminothiazol-4-yl)-2-(2-tert-butoxycarbonylprop-2-oxyimino)aceticacid
- NS00039528
- XYZMOVWWVXBHDP-UHFFFAOYSA-N
- NSC 60128
- cyclohexylisonitrile
- CYCLOHEXYL-ISOCYANIDE
- 931-53-3
- CHEBI:17966
- Cyclohexylisocyanide
- InChI=1/C7H11N/c1-8-7-5-3-2-4-6-7/h7H,2-6H
- DTXSID90239266
- N7L87QP9YG
- FT-0633127
- CS-W004145
- STK893682
- DB-057375
- SY040862
- BBL020976
-
- MDL: MFCD00003839
- インチ: 1S/C7H11N/c1-8-7-5-3-2-4-6-7/h7H,2-6H2
- InChIKey: XYZMOVWWVXBHDP-UHFFFAOYSA-N
- ほほえんだ: [C-]#[N+]C1CCCCC1
計算された属性
- せいみつぶんしりょう: 109.089149g/mol
- ひょうめんでんか: 0
- XLogP3: 1.7
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 回転可能化学結合数: 0
- どういたいしつりょう: 109.089149g/mol
- 単一同位体質量: 109.089149g/mol
- 水素結合トポロジー分子極性表面積: 4.4Ų
- 重原子数: 8
- 複雑さ: 103
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 0.878 g/mL at 25 °C(lit.)
- ゆうかいてん: 6.45°C
- ふってん: 78°C/27mmHg(lit.)
- フラッシュポイント: 華氏温度:170.6°f
摂氏度:77°c - 屈折率: n20/D 1.45(lit.)
- あんていせい: Stable. Incompatible with strong acids, strong bases, strong reducing agents, strong oxidizing agents. Flammable.
- PSA: 0.00000
- LogP: 1.46910
- ようかいせい: 未確定
CYCLOHEXYL ISOCYANIDE セキュリティ情報
-
記号:
- ヒント:あぶない
- 危害声明: H227-H301+H311+H331-H315-H319
- 警告文: P210-P261-P264-P270-P271-P280-P301+P310+P330-P302+P352+P312+P361+P364-P304+P340+P311-P305+P351+P338+P337+P313-P370+P378-P403+P233-P405-P501
- 危険物輸送番号:UN 2810 6.1/PG 2
- WGKドイツ:3
- 危険カテゴリコード: 23/24/25
- セキュリティの説明: S36/37
- 福カードFコード:10-13-21
-
危険物標識:
- 危険レベル:6.1
- ちょぞうじょうけん:2-8°C
- 包装グループ:III
- リスク用語:R20/21/22
CYCLOHEXYL ISOCYANIDE 税関データ
- 税関コード:2926909090
- 税関データ:
中国税関コード:
2926909090概要:
2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
CYCLOHEXYL ISOCYANIDE 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | C1438-5g |
CYCLOHEXYL ISOCYANIDE |
931-53-3 | 98.0%(GC) | 5g |
¥1185.0 | 2022-06-10 | |
Enamine | EN300-254313-2.5g |
isocyanocyclohexane |
931-53-3 | 95% | 2.5g |
$61.0 | 2024-06-19 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C838707-1g |
Cyclohexyl Isocyanide |
931-53-3 | ≥98%(GC) | 1g |
¥140.00 | 2022-09-02 | |
TRC | C992355-2.5g |
Cyclohexyl Isocyanide |
931-53-3 | 2.5g |
$ 155.00 | 2022-06-06 | ||
Enamine | EN300-254313-0.1g |
isocyanocyclohexane |
931-53-3 | 95% | 0.1g |
$19.0 | 2024-06-19 | |
Enamine | EN300-254313-25.0g |
isocyanocyclohexane |
931-53-3 | 95% | 25.0g |
$425.0 | 2024-06-19 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | C1438-5g |
Cyclohexyl Isocyanide |
931-53-3 | >98.0%(GC) | 5g |
¥1185.00 | 2024-04-15 | |
Enamine | EN300-254313-0.05g |
isocyanocyclohexane |
931-53-3 | 95% | 0.05g |
$19.0 | 2024-06-19 | |
Enamine | EN300-254313-100.0g |
isocyanocyclohexane |
931-53-3 | 95% | 100.0g |
$1471.0 | 2024-06-19 | |
Enamine | EN300-254313-5.0g |
isocyanocyclohexane |
931-53-3 | 95% | 5.0g |
$101.0 | 2024-06-19 |
CYCLOHEXYL ISOCYANIDE 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
ごうせいかいろ 3
はんのうじょうけん
1.1 Reagents: Tosyl chloride , Pyridine Solvents: Dimethyl carbonate ; cooled; 18 h, rt; rt → 0 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; 30 min, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; 30 min, rt
リファレンス
- A more sustainable and highly practicable synthesis of aliphatic isocyanidesGreen Chemistry, 2020, 22(3), 933-941,
ごうせいかいろ 4
ごうせいかいろ 5
ごうせいかいろ 6
ごうせいかいろ 7
はんのうじょうけん
1.1 Reagents: Ethanolamine (reaction products with Merrifield resin and bis(diethylamino)phenylphosphine) , Potassium carbonate , Divinylbenzene-styrene copolymer (chloromethylated, reaction products with aminoethanol and bis(diethylamino)phenylphosphine) Solvents: Dimethylformamide ; 2 d, 80 °C
1.2 Reagents: Bis(diethylamino)phenylphosphine (reaction products with aminated Merrifield resin) Solvents: Toluene ; 10 h, 115 °C
1.3 Solvents: Toluene ; 45 min, 140 °C
1.2 Reagents: Bis(diethylamino)phenylphosphine (reaction products with aminated Merrifield resin) Solvents: Toluene ; 10 h, 115 °C
1.3 Solvents: Toluene ; 45 min, 140 °C
リファレンス
- A polymer-supported [1,3,2]oxazaphospholidine for the conversion of isothiocyanates to isocyanides and their subsequent use in an Ugi reactionBioorganic & Medicinal Chemistry Letters, 2002, 12(14), 1813-1816,
ごうせいかいろ 8
ごうせいかいろ 9
はんのうじょうけん
1.1 Reagents: Diisopropylcarbodiimide Solvents: Diethyl ether
リファレンス
- Carbodiimides. IV. Elimination of hydrogen sulfide with acylated carbodiimidesChemische Berichte, 1966, 99(10), 3163-72,
ごうせいかいろ 10
はんのうじょうけん
1.1 Reagents: Pyridine , Phosphorus oxychloride ; 30 - 40 min, cooled; 20 - 30 min, reflux
1.2 Reagents: Water ; 0 - 5 °C
1.2 Reagents: Water ; 0 - 5 °C
リファレンス
- Synthesis of novel carbamoyl-substituted derivatives of isoindole and benzo[f][1,4]oxazepine using a modified Ugi reactionIzvestiya Vysshikh Uchebnykh Zavedenii, 2006, 49(5), 13-19,
ごうせいかいろ 11
はんのうじょうけん
1.1 Reagents: Triethylamine , 1H-Imidazolium, 2-chloro-4,5-dihydro-1,3-dimethyl-, chloride (1:1) Solvents: Dichloromethane
リファレンス
- 2-Chloro-1,3-dimethylimidazolinium Chloride. 1. A Powerful Dehydrating Equivalent to DCCJournal of Organic Chemistry, 1999, 64(19), 6984-6988,
ごうせいかいろ 12
はんのうじょうけん
1.1 Reagents: Diisopropylethylamine , Phosphorus oxychloride Solvents: Toluene ; 6 min, rt
1.2 Solvents: Water ; 0.6 min, rt
1.2 Solvents: Water ; 0.6 min, rt
リファレンス
- Odorless isocyanide chemistry: An integrated microfluidic system for a multistep reaction sequenceAngewandte Chemie, 2013, 52(29), 7564-7568,
ごうせいかいろ 13
はんのうじょうけん
1.1 0 °C; overnight, 0 °C → reflux
1.2 Reagents: Triethylamine , Phosphorus oxychloride Solvents: Dichloromethane ; 20 min, rt; 1 h, 0 °C; 2 h, rt
1.2 Reagents: Triethylamine , Phosphorus oxychloride Solvents: Dichloromethane ; 20 min, rt; 1 h, 0 °C; 2 h, rt
リファレンス
- Highly Stereoselective Ugi/Pictet-Spengler SequenceJournal of Organic Chemistry, 2022, 87(11), 7085-7096,
ごうせいかいろ 14
ごうせいかいろ 15
ごうせいかいろ 16
はんのうじょうけん
1.1 Reagents: Triethylamine ; 4 h, 80 °C
1.2 Reagents: Phosphorus oxychloride Solvents: Dichloromethane ; 2 h, 0 °C
1.2 Reagents: Phosphorus oxychloride Solvents: Dichloromethane ; 2 h, 0 °C
リファレンス
- An evaluation of credentials of a multicomponent reaction for the synthesis of isothioureas through the use of a holistic CHEM21 green metrics toolkitGreen Chemistry, 2017, 19(1), 249-258,
ごうせいかいろ 17
ごうせいかいろ 18
ごうせいかいろ 19
ごうせいかいろ 20
CYCLOHEXYL ISOCYANIDE Raw materials
- Methanethioamide, N-cyclohexyl-
- Ethyl formate
- Carbonimidic dichloride, cyclohexyl-
- N-Cyclohexylformamide
- isothiocyanatocyclohexane
CYCLOHEXYL ISOCYANIDE Preparation Products
CYCLOHEXYL ISOCYANIDE 関連文献
-
Victor A. Jaffett,Alok Nerurkar,Xufeng Cao,Ilia A. Guzei,Jennifer E. Golden Org. Biomol. Chem. 2019 17 3118
-
2. Synthesis of imidazolocoumarins by the amide-directed oxidative cyclisation of enol-Ugi derivativesJosé Luis Ramiro,Ana G. Neo,Carlos F. Marcos Org. Biomol. Chem. 2022 20 5293
-
Yuanqing Wei,Xiaoxi Zhou,Guangning Hong,Zhixin Chen,Hong Zhang,Haiping Xia Org. Chem. Front. 2015 2 560
-
Ming Li,Bin Qiu,Xiang-Jing Kong,Li-Rong Wen Org. Chem. Front. 2015 2 1326
-
Ahmed Al Otaibi,Fiona M. Deane,Cecilia C. Russell,Lacey Hizartzidis,Siobhann N. McCluskey,Jennette A. Sakoff,Adam McCluskey RSC Adv. 2019 9 7652
-
Victor A. Jaffett,Alok Nerurkar,Xufeng Cao,Ilia A. Guzei,Jennifer E. Golden Org. Biomol. Chem. 2019 17 3118
-
Lei Li,Matthew N. Hopkinson,Rodrigue Leuma Yona,Romain Bejot,Antony D. Gee,Véronique Gouverneur Chem. Sci. 2011 2 123
-
Samahe Sadjadi,Majid M. Heravi,Niousha Nazari RSC Adv. 2016 6 53203
-
Takamitsu Fukuda,Shigetsugu Homma,Nagao Kobayashi Chem. Commun. 2003 1574
-
Anirban Sarkar,Sougata Santra,Shrishnu Kumar Kundu,Alakananda Hajra,Grigory V. Zyryanov,Oleg N. Chupakhin,Valery N. Charushin,Adinath Majee Green Chem. 2016 18 4475
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推奨される供給者
Amadis Chemical Company Limited
(CAS:931-53-3)CYCLOHEXYL ISOCYANIDE

清らかである:99%
はかる:25g
価格 ($):268.0